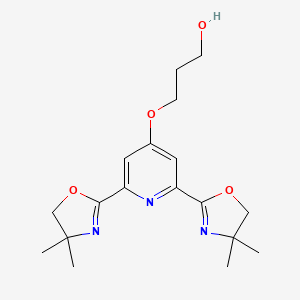

3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol

Description

3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol is a chiral, nitrogen-containing heterocyclic compound characterized by a central pyridine ring substituted at the 2- and 6-positions with 4,4-dimethyl-4,5-dihydrooxazol-2-yl groups. A propan-1-ol moiety is attached via an ether linkage at the pyridine’s 4-position. This structural complexity confers unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis, ligand design, and materials science. Its synthesis likely follows protocols analogous to other bis-oxazolyl pyridine derivatives, involving cyclocondensation reactions and etherification steps .

Properties

Molecular Formula |

C18H25N3O4 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

3-[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]oxypropan-1-ol |

InChI |

InChI=1S/C18H25N3O4/c1-17(2)10-24-15(20-17)13-8-12(23-7-5-6-22)9-14(19-13)16-21-18(3,4)11-25-16/h8-9,22H,5-7,10-11H2,1-4H3 |

InChI Key |

NNIGYLCFLDQXFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)OCCCO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol typically involves multiple steps. One common route includes the preparation of the pyridine ring substituted with oxazoline groups, followed by the introduction of the propanol moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The oxazoline groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing oxazoles and pyridines exhibit promising anticancer properties. For instance, derivatives of 2,6-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine have been studied for their ability to inhibit cancer cell proliferation. In one study, the compound demonstrated significant cytotoxicity against various cancer cell lines at low micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

The antimicrobial efficacy of 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol has been evaluated against a range of pathogens. A study reported that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, making it a candidate for further development as an antimicrobial agent.

Materials Science Applications

Polymer Chemistry

In polymer science, 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol can be utilized as a monomer for synthesizing functional polymers. These polymers can exhibit unique thermal and mechanical properties due to the presence of oxazole rings. For example, a recent study synthesized a series of copolymers incorporating this compound and assessed their thermal stability using thermogravimetric analysis (TGA), revealing enhanced thermal resistance compared to traditional polymers.

Catalytic Applications

Cobalt-Catalyzed Reactions

The compound has also been investigated as a ligand in cobalt-catalyzed reactions. Its unique structural features allow it to stabilize cobalt complexes effectively. In one case study, the use of 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol in the isomerization of alkenes resulted in high selectivity and yield for the desired products. This demonstrates its potential utility in synthetic organic chemistry.

Data Tables

Case Studies

- Anticancer Activity Study : A detailed analysis was conducted on the cytotoxic effects of various derivatives of 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol on human cancer cell lines. The results indicated that specific modifications to the oxazole moiety significantly enhanced anticancer activity.

- Antimicrobial Efficacy Research : A comprehensive evaluation was performed on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that this compound could serve as a lead structure for developing new antimicrobial agents.

- Polymer Synthesis Project : Researchers synthesized a series of functional polymers based on 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-y)pyridin-4-yloxy)propan–1–ol). The polymers exhibited remarkable mechanical properties and thermal stability compared to conventional materials.

Mechanism of Action

The mechanism by which 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol exerts its effects involves interactions with specific molecular targets. The oxazoline groups and the pyridine ring can interact with enzymes and receptors, modulating their activity. The propanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The 4,4-dimethyl groups in the target compound offer moderate steric hindrance compared to the bulkier tert-butyl or diphenyl groups in analogs . This balance may optimize substrate binding in catalytic applications.

- Electronic Effects: The propan-1-ol side chain introduces electron-donating and hydrogen-bonding capabilities absent in analogs with non-polar substituents.

- Chirality : Unlike the binaphthalene-based analog , the pyridine core in the target compound provides a planar geometry, altering its coordination behavior.

Biological Activity

3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol (CAS Number: 1303995-55-2) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies related to this compound.

The molecular formula of 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol is , with a molecular weight of 347.4 g/mol. The structure includes a pyridine moiety and oxazoles that may contribute to its biological effects .

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including anti-fibrotic, anti-inflammatory, and anti-cancer properties. The following sections detail specific activities and findings related to this compound.

Anti-Fibrotic Activity

Recent studies have shown that compounds with oxazole and pyridine structures can inhibit collagen synthesis and reduce fibrosis markers. For instance:

-

Inhibition of Collagen Synthesis : Compounds similar to 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol have demonstrated the ability to inhibit collagen prolyl 4-hydroxylase (CP4H), an enzyme critical for collagen maturation. This inhibition leads to reduced hydroxyproline levels in cell cultures, indicating decreased collagen production .

Compound IC50 (μM) Effect on Hydroxyproline 12m 45.69 Significant reduction 12q 45.81 Significant reduction

The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways associated with fibrosis:

- TGF-β Signaling : Transforming growth factor-beta (TGF-β) is a key regulator in fibrotic processes. Compounds that inhibit TGF-β signaling pathways can reduce the expression of fibrotic markers such as collagen type I alpha 1 (COL1A1) .

Study on Collagen Inhibition

In a controlled study using HSC-T6 cells (a model for hepatic stellate cells), compounds were screened for their ability to inhibit collagen synthesis. The results indicated that both 12m and 12q significantly reduced the expression of COL1A1 protein levels when treated at concentrations of 50 μM and above .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the full biological activity. Preliminary results from animal models suggest that derivatives of this compound may have therapeutic potential in treating liver fibrosis by modulating hepatic stellate cell activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.